molecular formula C12H24O3 B142756 Methyl 3-hydroxyundecanoate

Methyl 3-hydroxyundecanoate

Cat. No.: B142756
M. Wt: 216.32 g/mol
InChI Key: ODWHGFYACOPLGF-UHFFFAOYSA-N
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Description

3-hydroxy Undecanoic Acid methyl ester: is a hydroxylated fatty acid methyl ester. It is a derivative of undecanoic acid, where a hydroxyl group is attached to the third carbon atom, and the carboxylic acid group is esterified with methanol. This compound is known for its presence in methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers synthesized by various bacterial species such as Pseudomonas oleovorans, Pseudomonas putida, and Delftia tsuruhatensis .

Mechanism of Action

Target of Action

Methyl 3-hydroxyundecanoate is a hydroxylated fatty acid methyl ester . It is found in methyl-branched poly (3-hydroxyalkanoate) (PHA) polymers synthesized by Pseudomonas oleovorans, Pseudomonas putida, and Delftia tsuruhatensis . These bacteria are the primary targets of this compound.

Mode of Action

It is known to be involved in the synthesis of pha polymers in certain bacteria . The compound likely interacts with enzymes or other proteins in these bacteria to facilitate the polymerization process.

Biochemical Pathways

This compound is involved in the biosynthesis of PHA polymers . PHAs are polyesters produced by bacteria under nutrient-limiting conditions with an excess of carbon sources.

Result of Action

The primary result of this compound’s action is the production of PHA polymers in certain bacteria . These polymers serve as energy and carbon reserves for the bacteria, allowing them to survive in nutrient-poor environments .

Action Environment

The action of this compound is influenced by environmental factors such as nutrient availability and the presence of other carbon sources. In nutrient-limiting conditions with an excess of carbon sources, bacteria increase the production of PHA polymers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy Undecanoic Acid methyl ester typically involves the esterification of 3-hydroxy undecanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods: In industrial settings, the production of 3-hydroxy Undecanoic Acid methyl ester can be achieved through biotechnological processes. Bacteria such as Pseudomonas oleovorans and Pseudomonas putida are employed to produce poly(3-hydroxyalkanoate) (PHA) polymers, which contain the desired methyl ester as a monomer unit .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-hydroxy Undecanoic Acid methyl ester can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming a keto ester.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-keto Undecanoic Acid methyl ester.

    Reduction: Formation of 3-hydroxy Undecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-hydroxy Undecanoic Acid methyl ester is used as a monomer in the synthesis of poly(3-hydroxyalkanoate) (PHA) polymers. These polymers are biodegradable and have applications in the production of bioplastics .

Biology: In biological research, this compound is studied for its role in bacterial metabolism and the biosynthesis of PHA polymers. It serves as a model compound for understanding the enzymatic processes involved in PHA synthesis .

Medicine: While not directly used in medicine, the study of 3-hydroxy Undecanoic Acid methyl ester and its derivatives can provide insights into the development of biodegradable materials for medical applications, such as drug delivery systems and tissue engineering scaffolds .

Industry: In the industrial sector, 3-hydroxy Undecanoic Acid methyl ester is used in the production of biodegradable plastics. These materials are environmentally friendly alternatives to conventional plastics and have applications in packaging, agriculture, and other fields .

Comparison with Similar Compounds

    3-hydroxy Decanoic Acid methyl ester: Similar structure but with a shorter carbon chain.

    3-hydroxy Dodecanoic Acid methyl ester: Similar structure but with a longer carbon chain.

    Undecanoic Acid methyl ester: Lacks the hydroxyl group on the third carbon atom.

Uniqueness: 3-hydroxy Undecanoic Acid methyl ester is unique due to the presence of the hydroxyl group on the third carbon atom, which allows for specific chemical reactions and the formation of PHA polymers. This hydroxyl group also imparts different physical and chemical properties compared to its non-hydroxylated counterparts .

Properties

IUPAC Name

methyl 3-hydroxyundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHGFYACOPLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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